molecular formula C10H7N3O4 B1436534 5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid CAS No. 766557-40-8

5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid

Cat. No.: B1436534
CAS No.: 766557-40-8
M. Wt: 233.18 g/mol
InChI Key: GHGUXTXCARENBN-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid: is a heterocyclic compound with the molecular formula C10H7N3O4 . It is characterized by the presence of both pyridine and pyrimidine rings, which are fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-2-carboxaldehyde with a suitable pyrimidine derivative under basic conditions, followed by oxidation to introduce the hydroxyl groups at the 5 and 6 positions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups at the 5 and 6 positions can undergo oxidation to form quinone-like structures.

    Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products:

    Oxidation: Formation of quinone-like structures.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry: 5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of both pyridine and pyrimidine rings suggests that it could interact with biological targets such as kinases and other enzymes involved in cellular signaling pathways.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their stability and functionality.

Comparison with Similar Compounds

    2,4-Dihydroxy-6-methylpyrimidine: Similar structure but with a methyl group at the 6 position.

    5,6-Dihydroxy-2-methylpyrimidine-4-carboxylic acid: Similar structure but with a methyl group at the 2 position.

    5-Hydroxy-6-oxo-2-pyridin-2-yl-1,6-dihydropyrimidine-4-carboxylic acid: Similar structure but with an oxo group at the 6 position.

Uniqueness: 5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid is unique due to the presence of both hydroxyl groups at the 5 and 6 positions, as well as the pyridine-pyrimidine scaffold. This unique combination of functional groups and structural features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-hydroxy-6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-7-6(10(16)17)12-8(13-9(7)15)5-3-1-2-4-11-5/h1-4,14H,(H,16,17)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGUXTXCARENBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696148
Record name 5,6-Dioxo-2-(pyridin-2(1H)-ylidene)-1,2,5,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766557-40-8
Record name 5,6-Dioxo-2-(pyridin-2(1H)-ylidene)-1,2,5,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid
Reactant of Route 2
5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid
Reactant of Route 3
5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid
Reactant of Route 5
5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid
Reactant of Route 6
5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid

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